2-(Dimethylamino)ethyl 2-methylprop-2-enoate;1-ethenylpyrrolidin-2-one
Overview
Description
This compound is a polymer formed from the esterification of 2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester with 1-ethenyl-2-pyrrolidinone . It is also known as an amino methacrylate copolymer .
Chemical Reactions Analysis
The primary chemical reaction involved in the formation of this polymer is a polymerization reaction. The specifics of this reaction, such as the catalyst used and the reaction conditions, are not provided in the available resources .Physical and Chemical Properties Analysis
The physical and chemical properties of this polymer can vary depending on the specifics of its synthesis and its molecular weight. Unfortunately, specific details about these properties are not available in the resources .Scientific Research Applications
Polymer Charge-Shifting and Hydrolysis
Polycations based on 2-(dimethylamino)ethyl methacrylate and 2-(dimethylamino)ethyl acrylate have diverse applications, including biomaterials and wastewater treatment. A study by Ros et al. (2018) focuses on the hydrolytic stabilities of these polymers and their charge-shifting behavior from cationic to anionic due to hydrolysis (Ros et al., 2018).
Radical Polymerization and Chain Transfer
The role of 2-Propenoic acid derivatives in radical polymerization is significant. Colombani et al. (1996) explored the chain transfer reactions in radical polymerization of various vinyl monomers using related compounds, underscoring their effectiveness as chain transfer reagents (Colombani et al., 1996).
Engineering Polymer Synthesis
The development of engineering polymers containing basic side groups, like pyridine and dimethylamino groups, is another application. Kerres and Ullrich (2001) synthesized modified PSU containing these groups, demonstrating their utility in creating acid-base polymer blend membranes with high ionic conductivities and good thermal stability (Kerres & Ullrich, 2001).
Peptide Chemistry
In peptide chemistry, the 2-(diphenylphosphino)ethyl group has been used for carboxyl-protection of amino acids or peptides, as explored by Chantreux et al. (1984). This demonstrates the compound's utility in delicate chemical processes like peptide synthesis (Chantreux et al., 1984).
Polymer Solar Cells
In the field of polymer solar cells, compounds like [6,6]-phenyl-C61-butyric acid 2-((2-(dimethylamino)ethyl)(methyl)amino)-ethyl ester have been used as acceptor and cathode interfacial materials. Lv et al. (2014) demonstrated their application in improving electron mobility, which is vital for the efficiency of polymer solar cells (Lv et al., 2014).
Heterocyclic System Synthesis
Selič et al. (1997) used derivatives of 2-Propenoic acid in the synthesis of heterocyclic systems, such as pyrido[1,2-a]pyrimidin-4-ones, demonstrating the compound's versatility in organic synthesis (Selič et al., 1997).
Industrial Applications
Fang-yu (2007) summarized the applications of Methacrylic acid 2-(dimethylamino)ethyl ester (DMAM) in various industries, including latex, plastics, fiber, and petroleum additives, highlighting its wide-ranging industrial uses (Fang-yu, 2007).
Biodegradable Polymer Research
The synthesis of biodegradable polymers incorporating 2-Propenoic acid derivatives is another area of research. Mallakpour et al. (2011) focused on developing biodegradable polymers with optically active poly(ester-imide)s, integrating environmental consciousness with polymer science (Mallakpour et al., 2011).
Properties
IUPAC Name |
2-(dimethylamino)ethyl 2-methylprop-2-enoate;1-ethenylpyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.C6H9NO/c1-7(2)8(10)11-6-5-9(3)4;1-2-7-5-3-4-6(7)8/h1,5-6H2,2-4H3;2H,1,3-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJQISFXXYCYMIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCN(C)C.C=CN1CCCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
30581-59-0 | |
Record name | Dimethylaminoethyl methacrylate-vinylpyrrolidone copolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30581-59-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00936436 | |
Record name | 2-(Dimethylamino)ethyl 2-methylprop-2-enoate--1-ethenylpyrrolidin-2-one (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00936436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30581-59-0, 160984-81-6 | |
Record name | 2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester, polymer with 1-ethenyl-2-pyrrolidinone | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-(Dimethylamino)ethyl 2-methylprop-2-enoate--1-ethenylpyrrolidin-2-one (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00936436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester, polymer with 1-ethenyl-2-pyrrolidinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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